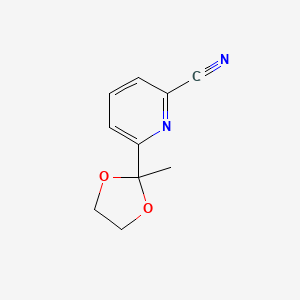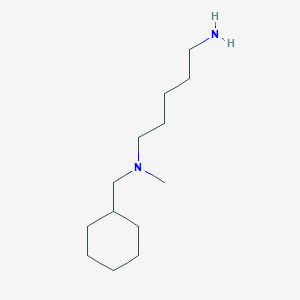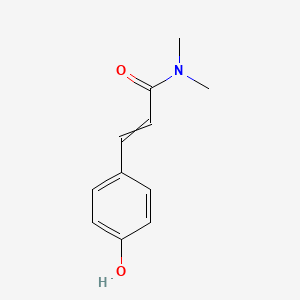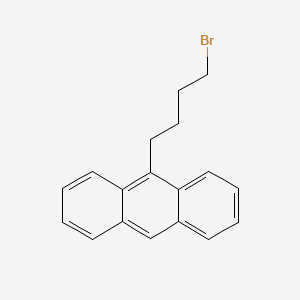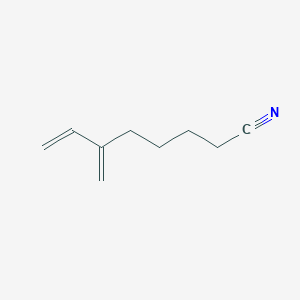
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- is a chemical compound with the molecular formula C8H11NO3. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in synthetic organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with acetyl, dimethyl, and methylene groups .
Métodos De Preparación
The synthesis of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl-2-oxazolidinone with appropriate reagents to introduce the dimethyl and methylene groups. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be compared with other similar compounds, such as:
3-Acetyl-2-oxazolidinone: This compound lacks the dimethyl and methylene substitutions, making it less complex and potentially less versatile in certain applications.
2-Oxazolidinone: The parent compound of the oxazolidinone class, which serves as a basic framework for the synthesis of various derivatives.
The uniqueness of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
202920-26-1 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-acetyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h1H2,2-4H3 |
Clave InChI |
WBHFAHPVSCKONL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=C)C(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




silane](/img/structure/B12561348.png)
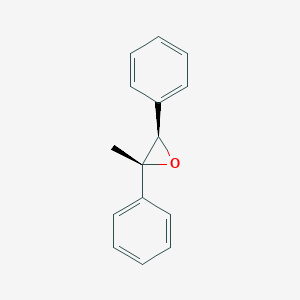

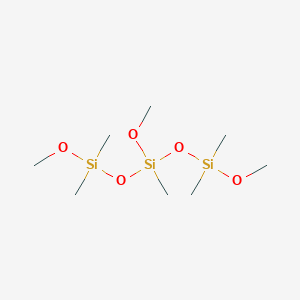
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
